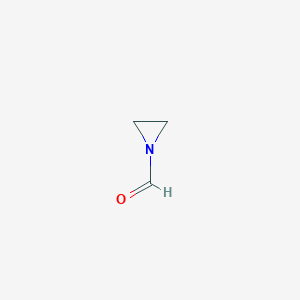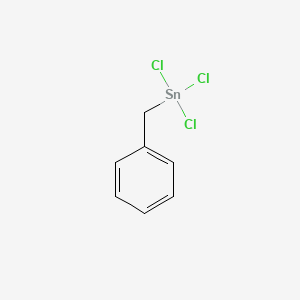
Benzyl(trichloro)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(trichloro)stannane is an organotin compound characterized by the presence of a benzyl group attached to a trichlorostannane moiety. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and versatility in forming carbon-tin bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl(trichloro)stannane can be synthesized through the Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide or pseudohalide. The reaction typically employs palladium catalysts and can be conducted under various conditions to optimize yield and selectivity .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale Stille coupling reactions. The process requires stringent control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl(trichloro)stannane undergoes several types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under specific conditions.
Reduction: Reduction reactions can convert the trichlorostannane moiety to other organotin derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or neutral conditions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde, and benzoic acid.
Reduction: Various organotin derivatives.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl(trichloro)stannane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl(trichloro)stannane involves the formation of reactive intermediates that facilitate various chemical transformations. The trichlorostannane moiety acts as a nucleophile, participating in substitution and coupling reactions. The benzyl group provides additional stability through resonance effects, enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Phenyl(trichloro)stannane: Similar structure but with a phenyl group instead of a benzyl group.
Vinyl(trichloro)stannane: Contains a vinyl group, offering different reactivity and applications.
Allyl(trichloro)stannane: Features an allyl group, used in different synthetic applications.
Uniqueness: Benzyl(trichloro)stannane is unique due to the presence of the benzyl group, which provides enhanced stability and reactivity compared to other organotin compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
50653-04-8 |
|---|---|
Molekularformel |
C7H7Cl3Sn |
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
benzyl(trichloro)stannane |
InChI |
InChI=1S/C7H7.3ClH.Sn/c1-7-5-3-2-4-6-7;;;;/h2-6H,1H2;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
ZPLRQSPYSZDKCM-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)C[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


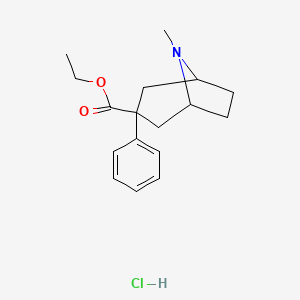
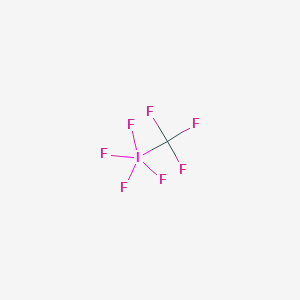
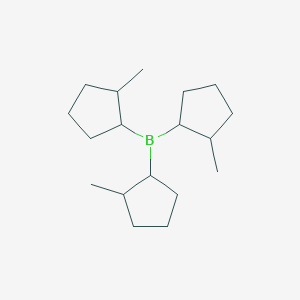

![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
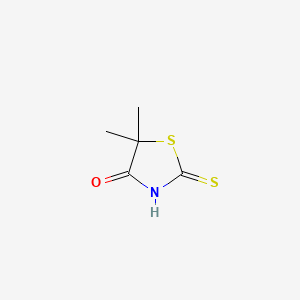
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)
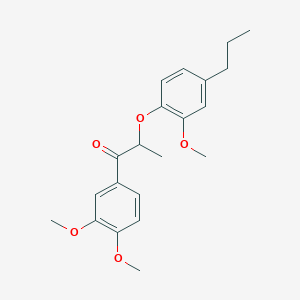
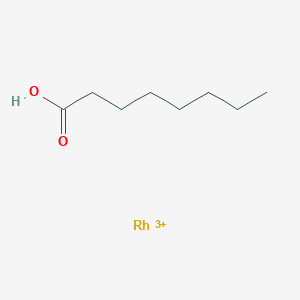
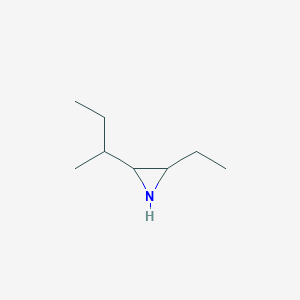
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
